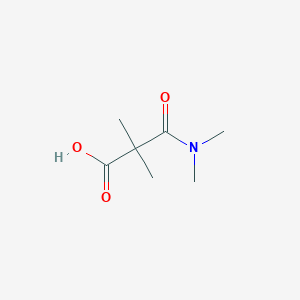

3-(Dimethylamino)-2,2-dimethyl-3-oxopropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-2,2-dimethyl-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,6(10)11)5(9)8(3)4/h1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWONBEUMAJFHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65560-35-2 | |

| Record name | 3-(dimethylamino)-2,2-dimethyl-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Dimethylamino 2,2 Dimethyl 3 Oxopropanoic Acid

Historical Development of Synthetic Approaches to Analogous Structures

The synthesis of β-keto amides and sterically hindered malonic acid derivatives has a rich history in organic chemistry. Early methods for the formation of amide bonds often required harsh conditions, such as high temperatures to drive the dehydration of ammonium (B1175870) carboxylate salts. The development of coupling reagents in the mid-20th century revolutionized this field, allowing for milder reaction conditions and broader substrate scope.

For structures analogous to 3-(Dimethylamino)-2,2-dimethyl-3-oxopropanoic acid, which feature a quaternary carbon center, the challenge often lies in overcoming steric hindrance. The synthesis of 2,2-disubstituted malonic acids and their derivatives has been a subject of interest for their utility as building blocks in the synthesis of more complex molecules. Historically, the alkylation of malonic esters followed by hydrolysis was a common approach to generate the disubstituted acid core. The selective formation of monoamides from these sterically hindered dicarboxylic acids or their corresponding diesters has been a more recent focus, driven by the need for fine chemical intermediates in various fields of research. The evolution of selective hydrolysis and amidation techniques has been pivotal in making compounds like the title acid synthetically accessible.

Direct Amidation Strategies for Carboxylic Acid Formation

Direct amidation strategies offer a convergent approach to this compound, starting from a suitable carboxylic acid precursor. These methods typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by dimethylamine (B145610).

Carbodiimide-mediated coupling reactions are a widely used method for the formation of amide bonds under mild conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an acylation catalyst like 4-(dimethylamino)pyridine (DMAP), are effective for this transformation.

The synthesis would commence with 2,2-dimethylmalonic acid monomethyl ester, which can be prepared by the selective monohydrolysis of dimethyl 2,2-dimethylmalonate. The remaining carboxylic acid group is then activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by dimethylamine. DMAP can further enhance the reaction rate by forming a more reactive acylpyridinium species. The resulting product is the methyl ester of the target compound, which would then require hydrolysis to yield the final carboxylic acid.

Below is a table outlining the typical components and conditions for such a coupling reaction.

| Reagent/Parameter | Role/Condition | Typical Value/Compound |

| Starting Material | Carboxylic acid precursor | 2,2-dimethylmalonic acid monomethyl ester |

| Amine | Nucleophile | Dimethylamine (often as a solution in THF or as a salt) |

| Coupling Agent | Activates the carboxylic acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Catalyst | Acyl transfer catalyst | 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Reaction medium | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Temperature | Reaction condition | 0 °C to room temperature |

| Reaction Time | Duration of the reaction | 12-24 hours |

An alternative to carbodiimide (B86325) coupling involves the conversion of the carboxylic acid precursor to a more reactive derivative, such as an acid anhydride (B1165640) or an acid chloride. For the synthesis of this compound, one could envision starting from 2,2-dimethylmalonic acid.

Conversion of 2,2-dimethylmalonic acid to 2,2-dimethylmalonyl chloride can be achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacid chloride is highly reactive. Subsequent reaction with a stoichiometric amount of dimethylamine at low temperatures would lead to the formation of the mono-amide mono-acid chloride. However, controlling the reaction to achieve selective mono-amidation can be challenging, as the formation of the diamide (B1670390), N,N,N',N'-tetramethyl-2,2-dimethylmalonamide, is a likely side product. A final hydrolysis step would be necessary to convert the remaining acid chloride group to the carboxylic acid.

A summary of the reagents for the acid chloride route is presented in the table below.

| Step | Reagent | Purpose |

| 1 | 2,2-dimethylmalonic acid | Starting material |

| 2 | Thionyl chloride (SOCl₂) | Conversion to 2,2-dimethylmalonyl chloride |

| 3 | Dimethylamine | Amide formation |

| 4 | Water | Hydrolysis of the remaining acid chloride |

Synthesis via Ester Precursors and Subsequent Hydrolysis or Transamidation

A stepwise approach involving the synthesis of an ester precursor followed by its conversion to the target carboxylic acid offers a more controlled synthetic route.

The key intermediate in this route is an alkyl ester of the target molecule, for instance, methyl 3-(dimethylamino)-2,2-dimethyl-3-oxopropanoate. This compound can be synthesized from a mono-ester of 2,2-dimethylmalonic acid.

The synthesis begins with dimethyl 2,2-dimethylmalonate, which is selectively hydrolyzed to produce 2,2-dimethylmalonic acid monomethyl ester. This mono-acid mono-ester is then coupled with dimethylamine using standard peptide coupling reagents, such as EDC and DMAP, as described in section 2.2.1. This reaction selectively forms the amide bond, leaving the ester group intact, thus yielding the desired alkyl 3-(dimethylamino)-2,2-dimethyl-3-oxopropanoate intermediate.

The proposed synthesis of the ester precursor is outlined in the following table.

| Step | Starting Material | Key Reagents | Product |

| 1 | Dimethyl 2,2-dimethylmalonate | KOH (aq) | 2,2-dimethylmalonic acid monomethyl ester |

| 2 | 2,2-dimethylmalonic acid monomethyl ester | Dimethylamine, EDC, DMAP | Methyl 3-(dimethylamino)-2,2-dimethyl-3-oxopropanoate |

The final step in this synthetic sequence is the selective hydrolysis of the ester group of the alkyl 3-(dimethylamino)-2,2-dimethyl-3-oxopropanoate to generate the desired carboxylic acid. Care must be taken to employ conditions that favor ester hydrolysis over amide hydrolysis, as the amide bond can also be cleaved under harsh acidic or basic conditions.

Mild basic hydrolysis, for example, using one equivalent of lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water at room temperature, is a common method for the selective cleavage of esters in the presence of amides. The progress of the reaction would be monitored to prevent over-hydrolysis. Acidification of the reaction mixture after the hydrolysis is complete would then yield this compound.

Typical conditions for this selective hydrolysis are summarized below.

| Parameter | Condition/Reagent |

| Substrate | Alkyl 3-(dimethylamino)-2,2-dimethyl-3-oxopropanoate |

| Reagent | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) |

| Solvent | Tetrahydrofuran (THF) / Water mixture |

| Temperature | 0 °C to room temperature |

| Work-up | Acidification with dilute HCl |

Derivations from Malonic Acid and its Cyclized Analogs

The core structure of the target compound, featuring a dimethylated α-carbon and a mono-amide, mono-acid functionality, points towards synthetic strategies starting from either 2,2-dimethylmalonic acid or its more reactive cyclic derivative, 5,5-dimethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (a dimethylated Meldrum's acid).

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are highly versatile reagents in organic synthesis due to the high acidity of the C-5 methylene (B1212753) protons and the susceptibility of the carbonyl groups to nucleophilic attack. wikipedia.org For the synthesis of the title compound, a 5,5-disubstituted Meldrum's acid is the key intermediate.

The synthetic sequence would commence with the preparation of 5,5-dimethyl-2,2-dimethyl-1,3-dioxane-4,6-dione. This can be achieved through the alkylation of Meldrum's acid. The reaction of Meldrum's acid with an appropriate methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, would yield the desired 5,5-dimethylated derivative.

The subsequent and crucial step involves the ring-opening of the 5,5-dimethyl Meldrum's acid derivative with dimethylamine. The carbonyl groups of the Meldrum's acid ring are susceptible to nucleophilic attack, which leads to the cleavage of the dioxane-dione ring system. nih.gov The reaction with dimethylamine would result in the formation of the corresponding N,N-dimethylamide and a transient acetone (B3395972) adduct, which upon hydrolysis would yield the target this compound.

Table 1: Proposed Reaction Sequence via Meldrum's Acid Derivative

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Meldrum's Acid, Methyl Iodide | K₂CO₃, Acetone, reflux | 5,5-Dimethyl-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 2 | 5,5-Dimethyl-2,2-dimethyl-1,3-dioxane-4,6-dione, Dimethylamine | THF, 0 °C to room temperature | Intermediate amide-ester |

| 3 | Intermediate amide-ester | Aqueous acid workup (e.g., dilute HCl) | This compound |

This approach benefits from the high reactivity of Meldrum's acid derivatives, potentially allowing for milder reaction conditions compared to the direct amidation of malonic acids.

An alternative and more direct approach involves the selective functionalization of 2,2-dimethylmalonic acid or its derivatives. The primary challenge in this route is achieving mono-amidation while leaving the other carboxylic acid group intact.

One effective method is the conversion of 2,2-dimethylmalonic acid to its corresponding acid chloride, 2,2-dimethylmalonyl dichloride. This highly reactive intermediate can then be treated with one equivalent of dimethylamine at low temperatures to favor the formation of the mono-amide. The use of a non-nucleophilic base can be employed to scavenge the HCl generated during the reaction. Subsequent aqueous workup would hydrolyze any remaining acid chloride functionality to the carboxylic acid, yielding the final product.

A second strategy for selective functionalization is the use of coupling agents commonly employed in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents can activate one of the carboxylic acid groups of 2,2-dimethylmalonic acid, facilitating its reaction with dimethylamine to form the amide bond. Careful control of stoichiometry is essential to maximize the yield of the desired mono-amide.

Table 2: Comparison of Selective Functionalization Methods

| Method | Key Intermediate/Reagent | Advantages | Potential Challenges |

| Acid Chloride | 2,2-Dimethylmalonyl dichloride | High reactivity, potentially high yield. | Over-reaction to the diamide is a significant risk; requires careful control of stoichiometry and temperature. |

| Coupling Agents | DCC, EDC | Milder conditions, good for selective reactions. | By-product removal can be challenging (e.g., DCU from DCC). |

| Mono-esterification | 2,2-Dimethylmalonic acid monoester | Good control over selectivity. | Longer synthetic route with more steps. |

Stereochemical Control in Analogous Reactions (if applicable to chiral derivatives)

The target compound, this compound, is achiral due to the presence of two methyl groups at the α-carbon. Therefore, stereochemical control is not a consideration in its synthesis.

However, in the synthesis of analogous chiral derivatives where the α-carbon is substituted with two different groups, stereochemical control would be of paramount importance. For instance, in the synthesis of a chiral malonamic acid, asymmetric methodologies could be employed. One approach involves the use of a chiral auxiliary attached to the nitrogen of the amine. This auxiliary would direct the acylation of a prochiral malonic acid derivative, leading to a diastereomeric mixture that could be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Alternatively, enantioselective catalysis could be utilized. For example, a chiral catalyst could be used to facilitate the desymmetrization of a prochiral 2-substituted-malonic anhydride or a related cyclic derivative through a stereoselective ring-opening reaction with an amine.

Exploration of Chemoenzymatic or Biocatalytic Routes for Similar Compounds

Chemoenzymatic and biocatalytic methods offer attractive alternatives to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. For the synthesis of this compound and similar compounds, several enzymatic approaches could be envisioned.

Lipases are a class of enzymes that are well-known for their ability to catalyze the formation of ester and amide bonds. A potential biocatalytic route to the target compound could involve the lipase-catalyzed amidation of 2,2-dimethylmalonic acid or its ester with dimethylamine. This approach could offer high chemoselectivity for mono-amidation, reducing the formation of the diamide byproduct. The choice of lipase (B570770) and reaction conditions, such as the solvent and water activity, would be critical for optimizing the reaction.

Another possibility is the use of amidases or acylases in a reverse hydrolysis mode to form the amide bond. While less common than their hydrolytic function, these enzymes can be driven towards synthesis under specific conditions, such as in non-aqueous media.

Furthermore, the biological production of malonic acid itself is an area of active research. nih.govbldpharm.com Engineered metabolic pathways in microorganisms could potentially be adapted to produce substituted malonic acids. Subsequent enzymatic or chemical steps could then be used to introduce the dimethylamino group. While the direct biosynthesis of this compound is not currently established, the principles of synthetic biology offer a future avenue for its sustainable production.

Table 3: Potential Chemoenzymatic Approaches

| Enzyme Class | Proposed Reaction | Substrates | Key Advantages |

| Lipase | Selective amidation | 2,2-Dimethylmalonic acid (or its ester), Dimethylamine | Mild reaction conditions, high potential for mono-amidation selectivity, environmentally benign. researchgate.net |

| Amidase/Acylase | Reverse hydrolysis | 2,2-Dimethylmalonic acid, Dimethylamine | High specificity for amide bond formation. |

| Engineered Metabolic Pathway | Biosynthesis of precursor | Glucose or other renewable feedstocks | Sustainable production of the malonic acid backbone. bldpharm.com |

Chemical Transformations and Reaction Mechanisms of 3 Dimethylamino 2,2 Dimethyl 3 Oxopropanoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group in 3-(dimethylamino)-2,2-dimethyl-3-oxopropanoic acid is subject to a range of reactions typical of this functional group, albeit often influenced by the steric bulk of the adjacent quaternary carbon.

Decarboxylation Pathways and Mechanistic Considerations

As a substituted malonic acid, this compound is prone to decarboxylation, a reaction that is characteristic of β-dicarboxylic acids and their derivatives. organic-chemistry.org The presence of the gem-dimethyl groups can influence the rate and conditions of this reaction.

The generally accepted mechanism for the decarboxylation of malonic acid derivatives involves the formation of a cyclic, six-membered transition state. organic-chemistry.org This process leads to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable final product. For this compound, this would result in the formation of N,N,3,3-tetramethylbutanamide.

The decarboxylation of malonic acid derivatives can be promoted under various conditions, including thermal heating and microwave irradiation, sometimes in the presence of solvents or catalysts. scirp.org Studies on other dialkyl-substituted malonic acids have shown that they are viable substrates for decarboxylation. nih.gov For instance, photoredox catalysis has been employed for the double decarboxylation of malonic acid derivatives. organic-chemistry.org

| Condition | Description | Typical Products | Reference |

|---|---|---|---|

| Thermal | Heating, often in a high-boiling solvent like xylene or aniline. | Monocarboxylic acid | scirp.org |

| Microwave-assisted | Solvent-free or in the presence of a high-boiling solvent. Can be catalyst-free. | Monocarboxylic acid | scirp.org |

| Photoredox Catalysis | Utilizes a photooxidant and a redox-active co-catalyst. | Hydrodecarboxylated product | nih.gov |

Esterification and Anhydride (B1165640) Formation Reactions

The esterification of this compound is expected to be challenging due to the steric hindrance posed by the two methyl groups on the α-carbon. Standard Fischer esterification conditions, which involve heating with an alcohol in the presence of a strong acid catalyst, may be sluggish.

More specialized methods are often required for the esterification of sterically hindered carboxylic acids. One such method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction proceeds under mild conditions and is suitable for acid-labile and sterically demanding substrates.

Anhydride formation from this compound would also be subject to steric effects. The reaction of a carboxylic acid with an acid chloride is a common method for preparing mixed anhydrides. Symmetrical anhydrides can be synthesized from the corresponding dicarboxylic acid with gentle heating if a cyclic anhydride can be formed. google.com For non-cyclic anhydrides from monocarboxylic acids, dehydrating agents such as phosphorus pentoxide or the use of coupling reagents are typically employed.

| Reaction | Reagents | Key Features |

|---|---|---|

| Steglich Esterification | DCC, DMAP (catalytic) | Mild conditions, suitable for sterically hindered acids. |

| Mixed Anhydride Formation | Reaction with an acid chloride | Forms an unsymmetrical anhydride. |

| Symmetrical Anhydride Formation | Dehydrating agent (e.g., P2O5) | Removes water to form the anhydride. |

Salt Formation and Metal Chelation in Reaction Systems

As a carboxylic acid, this compound readily undergoes salt formation upon reaction with a base. These carboxylate salts can have different solubility and reactivity profiles compared to the parent acid.

The molecule also possesses the structural features of a β-dicarbonyl compound, which are well-known for their ability to act as chelating agents for metal ions. rsc.org The enol form of the β-keto amide moiety can coordinate to a metal center through the two oxygen atoms, forming a stable six-membered ring. Research on the related N,N'-dimethyl-N,N'-dicyclohexyl-malonamide has shown its effectiveness as an extractant for actinide ions, forming complexes with the metal ions. researchgate.net This suggests that this compound could also exhibit metal-chelating properties, which could be relevant in various reaction systems.

Reactivity of the Tertiary Amide Functionality

The N,N-dimethylamide group of the title compound is generally a robust functional group, but it can undergo specific transformations under appropriate conditions.

Hydrolytic Stability and Transamidation Reactions

Tertiary amides are known to be relatively resistant to hydrolysis, typically requiring vigorous acidic or basic conditions and elevated temperatures. The steric hindrance from the adjacent gem-dimethyl groups in this compound would likely further increase its hydrolytic stability. Alkaline hydrolysis of amides proceeds through a tetrahedral intermediate formed by the addition of a hydroxide (B78521) ion to the carbonyl carbon.

Transamidation, the exchange of the amine portion of an amide, is a challenging but increasingly feasible transformation. Various methods have been developed for the transamidation of tertiary amides, often requiring metal catalysts or specific activating agents. For instance, protocols using N,N-dialkylformamide dimethyl acetals for amide activation have been shown to be effective. nih.govorganic-chemistry.orgbohrium.com

Reactions with Reducing Agents (e.g., Lithium Aluminum Hydride)

Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.ukbyjus.commasterorganicchemistry.com This reaction is a standard transformation in organic synthesis. adichemistry.comdavuniversity.org The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride to yield the tertiary amine.

For this compound, the carboxylic acid group would also be reduced by lithium aluminum hydride to a primary alcohol. Therefore, the expected product of the complete reduction of this compound with excess LiAlH₄ would be 3-(dimethylamino)-2,2-dimethylpropan-1-ol.

| Functional Group | Product | Reference |

|---|---|---|

| Carboxylic Acid | Primary Alcohol | ic.ac.ukmasterorganicchemistry.com |

| Tertiary Amide | Tertiary Amine | masterorganicchemistry.com |

Transformations Involving the Alpha-Amide Carbonyl (e.g., Enolization)

The alpha-amide carbonyl group in this compound can theoretically undergo enolization to form an enol tautomer. However, the equilibrium between the keto and enol forms is expected to heavily favor the keto form. Several factors contribute to this preference. Generally, the keto form of amides is significantly more stable than the corresponding enol (or iminol) form. studentdoctor.netmasterorganicchemistry.com The resonance stabilization of the amide bond, involving the lone pair of the nitrogen atom and the carbonyl group, would be disrupted in the enol tautomer.

Furthermore, the gem-dimethyl group at the alpha-position introduces significant steric hindrance, which would destabilize the planar geometry required for an extended enol system. While intramolecular hydrogen bonding can sometimes stabilize enol forms, in this case, the N,N-dimethyl substitution on the amide prevents the formation of a hydrogen bond between an amide N-H and the enol oxygen. masterorganicchemistry.comcore.ac.uk

Table 1: Factors Affecting the Keto-Enol Tautomerism of this compound

| Factor | Influence on Enol Form | Rationale |

| Amide Resonance | Destabilizing | Disruption of the strong n-π* conjugation of the amide bond. |

| Steric Hindrance | Destabilizing | The gem-dimethyl group disfavors the planar geometry of the enol. |

| Hydrogen Bonding | No significant stabilization | The tertiary amide lacks an N-H proton for intramolecular hydrogen bonding. |

| Aromaticity | Not applicable | The enol form is not part of an aromatic system. |

Given these factors, the concentration of the enol tautomer at equilibrium is expected to be negligible under standard conditions.

Selective Conversion to Thioamide Derivatives

The conversion of the amide carbonyl group in this compound to a thioamide can be achieved using thionating agents, with Lawesson's reagent being a common choice for such transformations. organic-chemistry.orgnih.govwikipedia.org The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This species then undergoes a [2+2] cycloaddition with the amide carbonyl group to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the desired thioamide and a stable phosphorus-oxygen byproduct, which drives the reaction forward. organic-chemistry.orgnih.govresearchgate.net

The general mechanism is as follows:

Initiation: Lawesson's reagent dissociates into two molecules of the reactive dithiophosphine ylide.

Cycloaddition: The dithiophosphine ylide reacts with the amide carbonyl to form a thiaoxaphosphetane intermediate.

Cycloreversion: The intermediate breaks down to form the thioamide and a stable byproduct.

The reactivity of carbonyl compounds towards Lawesson's reagent generally follows the order: amides > ketones > esters. nih.gov However, the steric hindrance imposed by the gem-dimethyl group adjacent to the amide carbonyl in this compound is expected to decrease the reaction rate compared to less hindered amides. researchgate.net Higher temperatures or longer reaction times may be necessary to achieve a successful conversion.

Table 2: Hypothetical Reaction Conditions for Thionation

| Reagent | Solvent | Temperature | Potential Outcome |

| Lawesson's Reagent | Toluene or Xylene | Reflux | 3-(Dimethylamino)-2,2-dimethyl-3-thioxopropanoic acid |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Toluene | Reflux | 3-(Dimethylamino)-2,2-dimethyl-3-thioxopropanoic acid |

It is important to note that the carboxylic acid functionality might also react with Lawesson's reagent, potentially leading to the formation of a thioacid or other side products, depending on the reaction conditions.

Reactivity of the Geminal Dimethylated Carbon Center

Stability and Steric Hindrance Effects on Reactivity

The presence of two methyl groups also precludes any reactions that require an enolizable alpha-hydrogen at this position, such as aldol-type condensations or alpha-halogenation under basic conditions.

Potential for Alpha-Functionalization (e.g., Radical Reactions, Halogenation)

Despite the absence of alpha-hydrogens, the gem-dimethylated carbon center could potentially undergo functionalization through radical pathways. Free-radical halogenation, for instance, typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgyoutube.com In the context of this compound, a radical initiator could lead to the abstraction of a hydrogen atom from one of the methyl groups, forming a primary radical. This radical could then react with a halogen to yield a halogenated product.

However, the selectivity of such reactions can be low, and a mixture of products may be obtained. The presence of other reactive sites in the molecule could also lead to competing reactions.

Radical decarboxylative functionalization is another potential avenue for modifying the molecule. While this has been explored for malonic acid derivatives, it often leads to bis-decarboxylation. nih.govresearchgate.netnih.gov Achieving mono-decarboxylation to generate a radical at the quaternary center would be challenging.

Role as a Nucleophile or Electrophile in Condensation Reactions

Due to the lack of enolizable alpha-protons at the gem-dimethylated center, this compound is unlikely to act as a nucleophile in typical condensation reactions like the Knoevenagel or aldol (B89426) condensations, which require the formation of an enolate. alfa-chemistry.comwikipedia.org

The carboxylic acid group, upon deprotonation, could act as a nucleophile. For example, the resulting carboxylate could participate in nucleophilic substitution reactions. Conversely, activation of the carboxylic acid, for instance, by conversion to an acid chloride, would render the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles.

The amide carbonyl is generally less electrophilic than a ketone or an ester due to resonance donation from the nitrogen lone pair. However, under strongly acidic conditions, protonation of the carbonyl oxygen could activate it towards nucleophilic attack.

Complex Reaction Cascades and Multi-Component Reactions (MCRs)

The participation of this compound in complex reaction cascades or multi-component reactions (MCRs) is not well-documented. MCRs often rely on the sequential formation of reactive intermediates from multiple starting materials. nih.govnih.govmdpi.com Malonic acid and its derivatives are common components in MCRs, often acting as the nucleophilic partner in Knoevenagel-type condensations. wikipedia.orgmultichemindia.com Given the steric hindrance and lack of alpha-protons in the target molecule, its utility in such established MCRs is likely limited.

However, the presence of two distinct functional groups (carboxylic acid and amide) could potentially allow for its participation in novel MCRs where these groups react sequentially or in a concerted fashion with other reactants. For instance, the carboxylic acid could participate in a Passerini or Ugi reaction, which are isocyanide-based MCRs. mdpi.com

Theoretical and Computational Studies on 3 Dimethylamino 2,2 Dimethyl 3 Oxopropanoic Acid and Its Derivatives

Quantum Chemical Investigations of Molecular Geometry and Conformation

Quantum chemical methods are pivotal in determining the three-dimensional arrangement of atoms in a molecule and its conformational possibilities.

Density Functional Theory (DFT) for Ground State Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground state geometry of molecules. By applying DFT calculations, researchers can obtain optimized molecular structures, including bond lengths, bond angles, and dihedral angles for 3-(Dimethylamino)-2,2-dimethyl-3-oxopropanoic acid. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost. The resulting data offers a precise model of the molecule's structure in its most stable energetic state.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT (Note: The following data is illustrative for a molecule of this type and not based on a specific study of the named compound.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (backbone) | 1.54 Å |

| C=O (amide) | 1.25 Å | |

| C-N (amide) | 1.38 Å | |

| C=O (acid) | 1.23 Å | |

| C-O (acid) | 1.35 Å | |

| Bond Angle | C-C-C | 109.5° |

| O=C-N | 122.0° | |

| Dihedral Angle | C-C-C-N | 180° |

Conformational Analysis and Energy Landscapes

Molecules can exist in different spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational analysis is the study of the energy changes that a molecule undergoes as its bonds rotate. For this compound, rotations around the C-C and C-N bonds can lead to various conformers.

A potential energy surface (PES) scan is performed by systematically changing a specific dihedral angle and calculating the energy at each step. This process helps in identifying the most stable conformers (energy minima) and the transition states between them (energy maxima). The results of such an analysis can reveal the preferred three-dimensional shape of the molecule and the energy barriers for conformational changes. For instance, a conformational analysis of a related diamine cation showed that the anti-periplanar conformation is generally the most stable due to minimized steric hindrance. mdpi.com

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Various computational tools are employed to understand the distribution of electrons and predict reactivity.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the HOMO-LUMO gap can be calculated using DFT to predict its chemical reactivity. nih.gov FMO analysis of various derivatives has shown that small band gap values are indicative of higher reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This data is for illustrative purposes and does not represent actual calculated values for the named compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Maps and Charge Distribution

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. youtube.com It is plotted onto the electron density surface, with different colors indicating varying electrostatic potentials. Red regions typically represent areas of negative potential, which are rich in electrons and prone to electrophilic attack, while blue regions indicate positive potential, which are electron-deficient and susceptible to nucleophilic attack. youtube.comrsc.org Green and yellow areas represent neutral or weakly polar regions. rsc.org

For this compound, an ESP map would likely show a negative potential (red) around the oxygen atoms of the carboxyl and amide groups, indicating their nucleophilic character. The hydrogen atom of the carboxylic acid and the areas around the methyl groups would likely show a positive potential (blue), highlighting their electrophilic nature. This information is invaluable for predicting how the molecule will interact with other molecules.

Mechanistic Elucidation through Transition State Analysis

Computational chemistry provides powerful tools for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving this compound, such as its synthesis or degradation, transition state analysis can be performed using DFT. By locating the transition state structures and calculating their energies, researchers can elucidate the step-by-step mechanism of the reaction. This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes. According to FMO theory, the formation of a transition state occurs due to the interaction between the frontier orbitals (HOMO and LUMO) of the reacting species. rsc.org

Computational Modeling of Reaction Pathways and Energy Barriers

The study of chemical reactions at a molecular level often involves the characterization of reaction pathways and the associated energy barriers. Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), allows for the detailed exploration of these aspects. researchgate.net For this compound, this could involve modeling its synthesis, degradation, or reactions with other molecules.

A typical computational approach involves identifying the structures of reactants, products, and transition states. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

Hypothetical Reaction Pathway Analysis:

Consider the hydrolysis of the amide bond in this compound. A computational study would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. The calculated energy profile would reveal the energy barriers for each step.

Below is a hypothetical data table illustrating the kind of results that could be obtained from such a study.

| Species | Relative Energy (kcal/mol) |

| Reactants (Acid + H₂O) | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products (Carboxylic acid + Dimethylamine) | -8.3 |

This interactive table showcases a hypothetical energy profile for the hydrolysis of this compound, as would be determined by computational modeling.

Investigation of Catalytic Cycles and Intermediates

Many chemical reactions are facilitated by catalysts that provide an alternative reaction pathway with a lower energy barrier. Computational chemistry is instrumental in elucidating the mechanisms of catalytic cycles, including the identification of key intermediates and transition states.

For reactions involving this compound or its derivatives, a catalyst could be an acid, a base, or a transition metal complex. Computational modeling can help in understanding how the catalyst interacts with the substrate and facilitates the reaction.

Example of a Hypothetical Catalyzed Reaction:

Let's consider a hypothetical acid-catalyzed esterification of this compound with methanol. The computational study would model the protonation of the carbonyl oxygen, the nucleophilic attack by methanol, and the subsequent elimination of water. The calculated energies of the intermediates and transition states would provide a detailed picture of the catalytic cycle.

| Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) |

| 1 | Protonated Acid | -10.5 |

| 2 | Transition State (Methanol Attack) | +5.2 |

| 3 | Tetrahedral Intermediate | -15.8 |

| 4 | Transition State (Water Elimination) | +8.1 |

| 5 | Protonated Ester | -20.3 |

This interactive table presents hypothetical free energy values for the intermediates and transition states in an acid-catalyzed esterification of this compound.

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

Chemical reactions are most often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models must, therefore, account for solvent effects. There are two primary approaches to modeling solvation: implicit and explicit models. mdpi.com

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can provide a good approximation of the bulk solvent effects. grynova-ccc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. youtube.com This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. youtube.com Hybrid models that combine both approaches are also used. youtube.com

The choice of solvation model can impact the calculated energy barriers and the stability of intermediates. For a molecule like this compound, which has both polar and nonpolar groups, the choice of solvent and the corresponding computational model would be critical for obtaining accurate results.

| Solvation Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase (No Solvent) | 25.7 |

| Implicit (Water, PCM) | 18.3 |

| Explicit (10 Water Molecules) | 17.9 |

| Implicit (Chloroform, PCM) | 22.1 |

This interactive table illustrates how the calculated activation energy for a hypothetical reaction of this compound might vary with different solvation models.

Prediction of Spectroscopic Parameters for Research Validation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and the proposed structures. Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are among the most commonly calculated parameters.

NMR Chemical Shift Prediction: The prediction of NMR chemical shifts is a valuable tool for structure elucidation. idc-online.comnih.gov Quantum mechanical calculations can provide theoretical chemical shifts for protons (¹H) and carbon-13 (¹³C). idc-online.comnih.gov These calculated shifts are often scaled or corrected based on empirical data to improve their accuracy. idc-online.com

Vibrational Frequency Prediction: The calculation of vibrational frequencies can help in the interpretation of experimental IR spectra. The calculated frequencies correspond to the vibrational modes of the molecule, and their intensities can also be predicted.

Below are hypothetical predicted ¹³C NMR chemical shifts and key vibrational frequencies for this compound.

Predicted ¹³C NMR Chemical Shifts (in ppm relative to TMS):

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 175.2 |

| Amide (C=O) | 170.8 |

| Quaternary Carbon | 55.4 |

| N-Methyl Carbons | 37.1, 35.9 |

| C-Methyl Carbons | 25.3 |

This interactive table shows hypothetical ¹³C NMR chemical shifts for this compound.

Predicted Vibrational Frequencies (in cm⁻¹):

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3450 |

| C=O Stretch (Carboxylic Acid) | 1730 |

| C=O Stretch (Amide) | 1650 |

| C-N Stretch | 1410 |

This interactive table displays hypothetical key vibrational frequencies for this compound.

Advanced Analytical Methodologies in the Study of 3 Dimethylamino 2,2 Dimethyl 3 Oxopropanoic Acid

Chromatographic Techniques for Reaction Monitoring and Purification in Research

Chromatographic methods are central to the separation and analysis of "3-(Dimethylamino)-2,2-dimethyl-3-oxopropanoic acid" from reaction mixtures and for its purification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of "this compound" due to its non-volatile and polar nature. The development of a robust HPLC method is essential for accurate quantification and purity assessment.

A common approach for a compound like "this compound" would involve reverse-phase (RP) HPLC. In this mode, a non-polar stationary phase is used with a polar mobile phase. For structurally similar compounds, such as N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide, RP-HPLC methods have been successfully developed using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Method development for "this compound" would involve the systematic optimization of several parameters to achieve good resolution, peak shape, and sensitivity. Key parameters to be optimized are presented in the following table.

| Parameter | Considerations for Optimization | Typical Starting Conditions |

| Stationary Phase | C18 or C8 columns are common choices for reverse-phase chromatography. The choice depends on the desired retention and selectivity. | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A mixture of water and an organic modifier like acetonitrile or methanol. The ratio is adjusted to control retention time. | Isocratic elution with 70:30 Water:Acetonitrile |

| pH Modifier | An acid (e.g., formic acid, trifluoroacetic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. | 0.1% Formic Acid in both water and organic modifier |

| Flow Rate | Affects analysis time and resolution. A typical analytical flow rate is around 1.0 mL/min. | 1.0 mL/min |

| Column Temperature | Can influence selectivity and peak shape. A constant temperature is maintained for reproducibility. | 30 °C |

| Detection | UV detection is suitable if the compound has a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used. | UV at 210 nm |

Optimization of these parameters is typically carried out using a systematic approach, such as one-factor-at-a-time or by using design of experiments (DoE) for a more comprehensive understanding of parameter interactions.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" in its native form is not suitable for direct GC analysis due to its high polarity and low volatility, primarily because of the carboxylic acid group. Direct injection would likely lead to poor peak shape, thermal degradation, and strong adsorption to the column.

To analyze this compound by GC, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative. jfda-online.com Common derivatization strategies for carboxylic acids include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst to form a methyl or ethyl ester.

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.net

The choice of derivatization reagent depends on the reactivity of the compound and the desired properties of the derivative. The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.com

The GC method would be optimized for parameters such as the type of capillary column (a polar column may be suitable for the derivatized amide), injector temperature, oven temperature program, and detector settings.

For the isolation of pure "this compound" for further studies, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, designed to separate and collect larger quantities of a compound. sielc.com

The principles of method development for preparative chromatography are similar to analytical HPLC, with the primary goal being to maximize throughput and purity. Key considerations for scaling up an analytical method to a preparative scale include:

| Parameter | Consideration for Preparative Scale |

| Column Dimensions | Larger diameter and longer columns are used to accommodate higher sample loads. |

| Particle Size | Larger particle sizes (e.g., 10 µm) are often used to reduce backpressure. |

| Sample Loading | The amount of sample injected is significantly higher, and studies are conducted to determine the maximum loading capacity without sacrificing resolution. |

| Flow Rate | Higher flow rates are used to reduce the purification time. |

| Solvent Consumption | Isocratic methods are often preferred to avoid the time and solvent required for column re-equilibration in gradient elution. |

| Fraction Collection | A fraction collector is used to collect the eluent containing the purified compound, triggered by the detector signal. |

The purity of the collected fractions is then assessed using analytical HPLC.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are vital for confirming the chemical structure and assessing the purity of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For "this compound", a combination of ¹H NMR, ¹³C NMR, and 2D-NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and integrations are summarized below.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₂ | ~1.3 | Singlet | 6H |

| -N(CH₃)₂ | ~2.9 - 3.1 | Singlet | 6H |

| -COOH | ~10 - 12 | Broad Singlet | 1H |

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The expected chemical shifts are presented in the following table.

| Carbon Atom | Expected Chemical Shift (ppm) |

| -C(CH₃)₂ | ~20 - 25 |

| -C(CH₃)₂ | ~45 - 50 |

| -N(CH₃)₂ | ~35 - 40 |

| -C=O (amide) | ~165 - 170 |

| -C=O (acid) | ~170 - 175 |

2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons, providing unambiguous structural confirmation.

Mass Spectrometry (MS) is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₇H₁₃NO₃, with a monoisotopic mass of 159.08954 Da. uni.lu

Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound can be observed as different ions. Predicted m/z values for common adducts are listed below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 160.09682 |

| [M+Na]⁺ | 182.07876 |

| [M-H]⁻ | 158.08226 |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would involve isolating the parent ion and inducing fragmentation. The resulting fragment ions would provide valuable information about the different functional groups and their connectivity within the molecule. For example, a common fragmentation pathway for amides is the cleavage of the amide bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules, providing valuable information about the functional groups present in a compound. For this compound, these techniques are essential for confirming its molecular structure. Due to a lack of publicly available experimental spectra for this specific compound, the following analysis is based on the characteristic vibrational frequencies of its constituent functional groups: a carboxylic acid and a tertiary amide, supplemented by data from analogous molecules.

The key functional groups in this compound are the carboxylic acid (-COOH) and the N,N-dimethylamide (-CON(CH₃)₂). The gem-dimethyl group ((CH₃)₂) on the α-carbon also gives rise to characteristic vibrations.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation by the molecule leads to transitions between vibrational energy levels. The key expected absorption bands for this compound are detailed in Table 1. The carboxylic acid O-H stretch is typically a very broad band due to hydrogen bonding. The carbonyl (C=O) stretching vibrations of the carboxylic acid and the amide are expected to be strong and distinct. The amide C=O stretch in tertiary amides, such as the N,N-dimethylamide group present here, typically appears around 1650 cm⁻¹. pg.edu.pl The carboxylic acid C=O stretch is generally observed at higher wavenumbers, between 1700 and 1725 cm⁻¹. wpmucdn.com

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman spectra, the C=O stretching vibrations will be prominent. Raman is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The C-C skeletal vibrations and the symmetric stretches of the gem-dimethyl group are expected to be well-defined in the Raman spectrum.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | Weak | Strong (IR) |

| Carboxylic Acid | C=O stretch | 1725-1700 | 1725-1700 | Strong |

| Tertiary Amide | C=O stretch (Amide I) | 1660-1630 | 1660-1630 | Strong |

| Alkyl | C-H stretch | 2980-2850 | 2980-2850 | Medium-Strong |

| gem-Dimethyl | C-H bend (asymmetric) | ~1470 | ~1470 | Medium |

| gem-Dimethyl | C-H bend (symmetric) | ~1375 (doublet) | ~1375 (doublet) | Medium |

| Carboxylic Acid | C-O stretch | 1320-1210 | 1320-1210 | Medium |

| Tertiary Amide | C-N stretch | 1270-1150 | 1270-1150 | Medium |

| Carboxylic Acid | O-H bend (out-of-plane) | 950-910 | Weak | Medium (IR) |

Chiral Analytical Methods for Enantiomeric Excess Determination (if applicable to chiral synthetic derivatives)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the determination of enantiomeric excess is not applicable to the parent compound.

However, should synthetic modifications of this molecule lead to the formation of chiral derivatives, methods for determining enantiomeric excess would become crucial. For instance, if one of the methyl groups on the α-carbon were to be replaced by a different substituent, a chiral center would be created. In such a scenario, a racemic mixture (a 1:1 mixture of both enantiomers) might be produced, necessitating analytical techniques to separate and quantify the enantiomers.

Common chiral analytical methods that could be employed for such derivatives include:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The choice of CSP is critical and depends on the specific structure of the chiral derivative.

Chiral Gas Chromatography (GC): For volatile and thermally stable chiral derivatives, chiral GC with a chiral capillary column can be an effective separation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In this method, a chiral lanthanide shift reagent is added to the sample. This reagent forms diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum (typically ¹H NMR). The integration of these signals allows for the determination of the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Enantiomers have mirror-image CD spectra. While not typically used for precise quantification of enantiomeric excess on its own, it is a powerful tool for confirming the presence of a particular enantiomer.

The applicability and choice of method would be contingent on the specific properties of any synthesized chiral derivatives of this compound.

X-ray Crystallography for Solid-State Structural Confirmation (if suitable crystals are obtained)

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method is considered the gold standard for unambiguous structure determination, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The successful application of this technique is entirely dependent on the ability to grow single crystals of sufficient size and quality.

Should suitable crystals be obtained, a single-crystal X-ray diffraction experiment would yield a detailed structural model of the compound in the solid state. Key structural insights that could be gained include:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connectivity, verifying the expected molecular structure.

Conformational Analysis: Determination of the preferred conformation of the molecule in the solid state, including the torsion angles between the carboxylic acid and amide functional groups.

Intermolecular Interactions: Elucidation of the hydrogen bonding network, particularly involving the carboxylic acid protons and the carbonyl oxygens of neighboring molecules. This would reveal how the molecules pack in the crystal lattice.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, which can provide insights into the electronic structure and potential steric strain within the molecule.

The data obtained from X-ray crystallography would be invaluable for understanding the solid-state properties of this compound and would serve as a definitive reference for its molecular structure.

Applications of 3 Dimethylamino 2,2 Dimethyl 3 Oxopropanoic Acid As a Key Synthetic Building Block in Organic Chemistry Research

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. The bifunctional nature of 3-(Dimethylamino)-2,2-dimethyl-3-oxopropanoic acid, possessing both an acidic and an amide group, could theoretically be exploited for the construction of such ring systems.

Building Blocks for Amide, Imine, and Enamine Chemistry

The carboxylic acid moiety of this compound could be activated and reacted with various amines to form new amide bonds. Subsequent chemical manipulations of the dimethylamide group could, in principle, lead to intermediates for heterocyclic synthesis. However, no specific examples of its use in forming amides (beyond its own structure), imines, or enamines as precursors to heterocycles have been reported.

Cyclization Reactions to Form Fused Ring Systems

The construction of fused ring systems often involves intramolecular cyclization reactions. A molecule like this compound would require significant modification to introduce the necessary reactive sites for such cyclizations. There are currently no documented instances of this compound being utilized in cyclization reactions to generate fused heterocyclic systems.

Utility in the Construction of Carbon-Carbon Bonds in Complex Molecules

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. While the structure of this compound contains functionalities that could potentially participate in such reactions, its direct application remains un-documented.

Knoevenagel Condensations and Related Addition Reactions

The Knoevenagel condensation typically involves an active methylene (B1212753) compound reacting with a carbonyl group. The quaternary carbon atom in this compound, substituted with two methyl groups, lacks the acidic protons necessary for it to act as a typical active methylene component in a Knoevenagel condensation. Therefore, its direct participation in this type of reaction is chemically unlikely.

Reactions as a Carbonyl Source or Acylating Agent

The carboxylic acid group, upon activation (e.g., conversion to an acid chloride or an activated ester), could serve as an acylating agent. This would allow for the introduction of the 2,2-dimethyl-3-(dimethylamino)-3-oxopropanoyl group into other molecules. However, specific examples of this application leading to the construction of complex molecules are not found in the current body of scientific literature.

Development of Novel Reagents and Catalyst Ligands Incorporating the Amide-Acid Motif

The presence of both a carboxylic acid and a tertiary amide (an "amide-acid motif") could make this compound a candidate for the development of novel reagents or ligands for catalysis. The oxygen and nitrogen atoms could potentially coordinate to metal centers. Despite this theoretical potential, there is no available research demonstrating its use in the synthesis of new reagents or as a ligand in catalysis.

Strategies for the Preparation of Polyfunctionalized Organic Molecules

Currently, there is insufficient information available in the scientific literature to detail specific strategies for the preparation of polyfunctionalized organic molecules using this compound as a key synthetic building block.

Future Research Directions and Unexplored Avenues for 3 Dimethylamino 2,2 Dimethyl 3 Oxopropanoic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic planning. For 3-(Dimethylamino)-2,2-dimethyl-3-oxopropanoic acid, future research should prioritize the development of synthetic routes that are not only efficient but also environmentally benign. A key objective will be to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product.

Current synthetic approaches may rely on traditional methods that generate significant waste. Future strategies could explore catalytic routes that minimize the use of stoichiometric reagents. For instance, the direct carboxylation of a suitable precursor using carbon dioxide as a C1 source would be a highly atom-economical and sustainable approach. Additionally, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, should be investigated to reduce the environmental impact of the synthesis.

| Potential Sustainable Synthetic Strategy | Key Advantages | Research Focus |

| Direct Carboxylation | Utilizes CO2 as a renewable C1 source, high atom economy. | Development of efficient catalysts for the carboxylation of a suitable amine or ketone precursor. |

| Catalytic Amidation | Avoids the use of stoichiometric activating agents, reducing waste. | Screening of novel catalysts for the direct amidation of a dicarboxylic acid precursor. |

| Use of Bio-based Feedstocks | Reduces reliance on petrochemical starting materials. | Identification and conversion of suitable bio-based molecules into precursors for the target compound. |

Investigation of Novel Reactivity under Non-Traditional Conditions (e.g., Photoredox Catalysis)

The exploration of novel reactivity under non-traditional conditions is a burgeoning area of chemical research. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, offers a powerful tool to unlock new reaction pathways. For this compound, this could lead to the discovery of unprecedented transformations.

Future research could investigate the decarboxylative functionalization of the acid moiety under photoredox conditions. This could enable the introduction of a wide range of substituents at the quaternary center, a transformation that is often challenging using conventional methods. Furthermore, the amide functionality could also be a handle for novel reactivity, potentially participating in radical-based cyclization or cross-coupling reactions.

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. For this compound, a combination of advanced experimental techniques and computational modeling will be instrumental in elucidating the intricate details of its formation and reactivity.

In-situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time information on the concentrations of reactants, intermediates, and products. This data, when coupled with kinetic studies, can help to build a detailed picture of the reaction pathway. Computational chemistry, using methods like Density Functional Theory (DFT), can be used to model reaction intermediates and transition states, providing insights that are often inaccessible through experimentation alone.

| Investigative Technique | Information Gained | Impact on Research |

| In-situ Spectroscopy (ReactIR, NMR) | Real-time monitoring of reaction species. | Optimization of reaction conditions and identification of key intermediates. |

| Kinetic Studies | Determination of reaction rates and orders. | Elucidation of the rate-determining step and mechanistic pathways. |

| Computational Modeling (DFT) | Calculation of energies of intermediates and transition states. | Rationalization of observed reactivity and prediction of new reaction outcomes. |

Exploration of its Role in Bio-inspired or Biomimetic Synthetic Pathways

Nature often provides elegant solutions to complex synthetic challenges. Bio-inspired and biomimetic synthesis seeks to emulate these natural processes to develop new and efficient chemical transformations. whiterose.ac.uk The structural motifs within this compound, namely the quaternary center and the tertiary amide, are found in a variety of natural products.

Future research could explore the use of this compound as a building block in the synthesis of complex, biologically active molecules. Its unique steric and electronic properties could be leveraged to control stereochemistry and impart specific functionalities. Furthermore, investigating the potential for enzymatic or chemo-enzymatic routes to synthesize or modify this compound could open up new avenues for its application in a biocatalytic context.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. mdpi.com The integration of the synthesis of this compound into flow chemistry platforms represents a significant area for future development.

Q & A

Q. How do researchers address discrepancies in biological activity data across cell lines or model organisms?

- Methodological Answer :

- Meta-Analysis : Aggregate data from ≥3 independent studies; apply statistical weighting (random-effects model).

- Mechanistic Profiling :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : LC-MS to track changes in key pathways (e.g., TCA cycle intermediates) .

- Species-Specific Factors : Compare protein homology (e.g., BLAST) to rationalize activity variations.

Tables for Key Data Comparison

Table 1 : Comparison of NMR Data for Structural Validation

| Signal Type | Experimental (δ, ppm) | Computational (δ, ppm) | Deviation |

|---|---|---|---|

| H (N(CH)) | 2.35 | 2.32 | 0.03 |

| C (C=O) | 208.7 | 209.1 | 0.4 |

Table 2 : Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 |

| DMSO | >50 |

| Ethanol | 30 |

| Acetone | 45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.